
2-Tert-butyltetracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butyltetracene is a polycyclic aromatic hydrocarbon (PAH) with a tert-butyl group attached to the tetracene backbone. Tetracene itself is a well-known PAH consisting of four linearly fused benzene rings. The addition of the tert-butyl group enhances the compound’s stability and alters its chemical properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyltetracene typically involves the alkylation of tetracene. One common method is the Friedel-Crafts alkylation, where tetracene reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to room temperature to ensure the stability of the reactants and products.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to enhance the efficiency and yield of the synthesis process. These reactors allow for precise control over reaction conditions, such as temperature and pressure, and can handle large-scale production more effectively than batch reactors.
化学反応の分析
Types of Reactions: 2-Tert-butyltetracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic rings of the tetracene backbone.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Partially hydrogenated tetracene derivatives.
Substitution: Nitro- or halogen-substituted tetracene derivatives.
科学的研究の応用
2-Tert-butyltetracene has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity and stability of PAHs. It is also employed in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including its interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
作用機序
The mechanism by which 2-Tert-butyltetracene exerts its effects is primarily related to its ability to interact with various molecular targets. The tert-butyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The tetracene backbone can participate in π-π stacking interactions with aromatic residues in proteins and nucleic acids, influencing their structure and function.
類似化合物との比較
Tetracene: The parent compound without the tert-butyl group.
Pentacene: A PAH with five linearly fused benzene rings.
Anthracene: A PAH with three linearly fused benzene rings.
Comparison: 2-Tert-butyltetracene is unique due to the presence of the tert-butyl group, which enhances its stability and alters its chemical reactivity compared to its parent compound, tetracene. This modification also affects its electronic properties, making it more suitable for specific applications in organic electronics and materials science.
特性
CAS番号 |
63187-46-2 |
|---|---|
分子式 |
C22H20 |
分子量 |
284.4 g/mol |
IUPAC名 |
2-tert-butyltetracene |
InChI |
InChI=1S/C22H20/c1-22(2,3)21-9-8-17-12-18-10-15-6-4-5-7-16(15)11-19(18)13-20(17)14-21/h4-14H,1-3H3 |
InChIキー |
UPLQYANNKIWSOL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=CC3=CC4=CC=CC=C4C=C3C=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(3-Methoxynaphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B14515690.png)
![N''-Ethyl-N,N'-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine](/img/structure/B14515691.png)
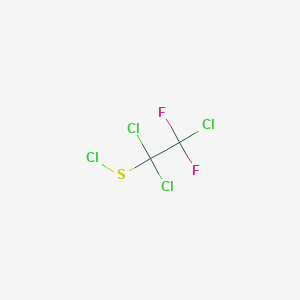

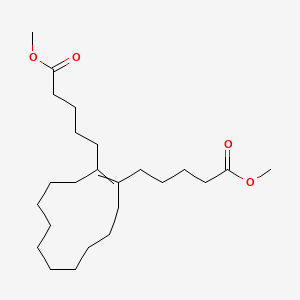
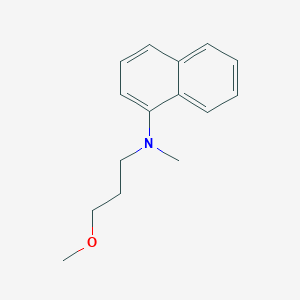
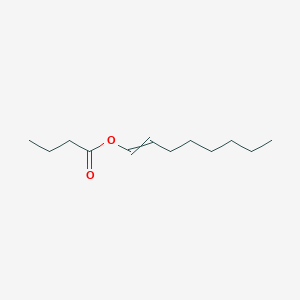



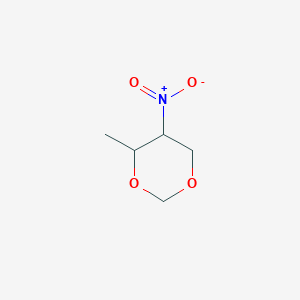
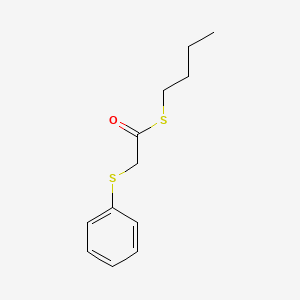
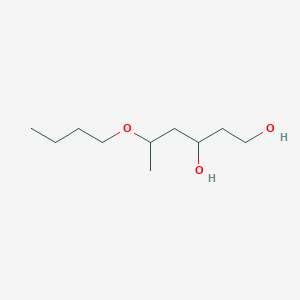
![4-[Bis(benzylsulfanyl)methyl]benzonitrile](/img/structure/B14515771.png)
